
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential therapeutic properties.
科学研究应用
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline reduced inflammation in mice with induced colitis. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential use in treating Alzheimer's disease.
作用机制
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the therapeutic potential of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
未来方向
There are several future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline and its potential use in treating other diseases, such as cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline for therapeutic use.
合成方法
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of acetic anhydride and anhydrous zinc chloride. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. The yield of the synthesis method is approximately 70%.
属性
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBDZBDMLXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357796 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone | |
CAS RN |
5693-91-4 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
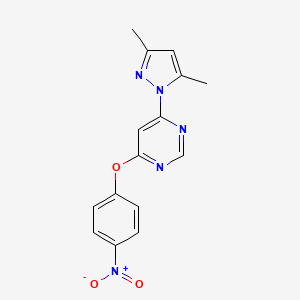
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
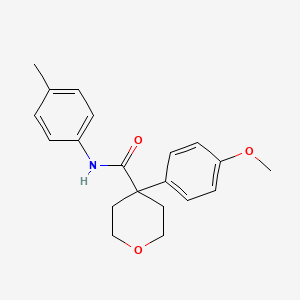
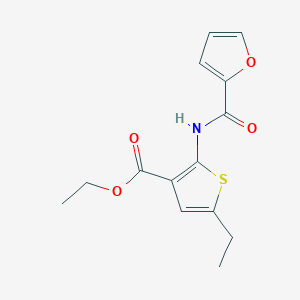

![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)

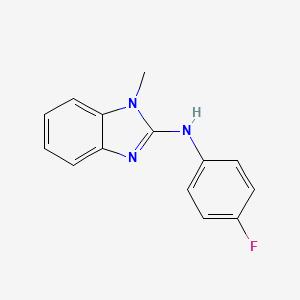

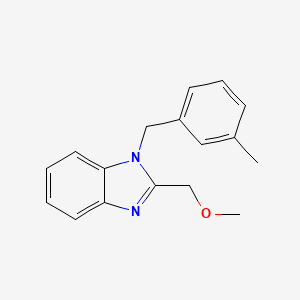
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)